molecular formula C9H18N2O2 B12325134 2-acetamido-N,3-dimethylpentanamide CAS No. 97695-25-5

2-acetamido-N,3-dimethylpentanamide

Cat. No.: B12325134
CAS No.: 97695-25-5
M. Wt: 186.25 g/mol
InChI Key: VFPIEHZHPRLCOB-UHFFFAOYSA-N
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Description

2-acetamido-N,3-dimethylpentanamide is an organic compound with the molecular formula C9H18N2O2 It is a derivative of pentanamide, featuring an acetamido group and two methyl groups attached to the pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N,3-dimethylpentanamide typically involves the acylation of an appropriate amine precursor with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N,3-dimethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-acetamido-N,3-dimethylpentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-acetamido-N,3-dimethylpentanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-N-benzyl-3-methoxypropionamide
  • 2-acetamido-N,3-dimethylbutanamide
  • 2-acetamido-N,3-dimethylhexanamide

Uniqueness

2-acetamido-N,3-dimethylpentanamide is unique due to its specific structural features, such as the presence of both acetamido and dimethyl groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-acetamido-N,3-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-5-6(2)8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPIEHZHPRLCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551687
Record name N~2~-Acetyl-N-methylisoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97695-25-5
Record name N~2~-Acetyl-N-methylisoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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